molecular formula C13H8BrF5N2S B1375715 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole CAS No. 1379812-01-7

2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole

Cat. No.: B1375715
CAS No.: 1379812-01-7
M. Wt: 399.18 g/mol
InChI Key: SRPJPBHUYXDYAO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole is a complex organic compound characterized by the presence of a bromophenyl group and a pentafluorosulfanyl group attached to a benzoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a bromophenyl derivative reacts with a pentafluorosulfanyl reagent under controlled conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzoimidazole compounds .

Scientific Research Applications

2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole is unique due to the combination of the bromophenyl and pentafluorosulfanyl groups attached to a benzoimidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

[2-(4-bromophenyl)-3H-benzimidazol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF5N2S/c14-9-3-1-8(2-4-9)13-20-11-6-5-10(7-12(11)21-13)22(15,16,17,18)19/h1-7H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPJPBHUYXDYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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